Tiglylcarnitine (CAS 64681-36-3) is a monounsaturated, branched-chain fatty acyl-L-carnitine (C5:1) that serves as a highly specific analytical reference material. In clinical diagnostics and targeted metabolomics, it is the definitive biomarker for beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase) deficiency and 2-methylbutyryl-CoA dehydrogenase deficiency. Procurement of high-purity Tiglylcarnitine is essential for calibrating liquid chromatography-tandem mass spectrometry (LC-MS/MS) instruments, establishing exact retention times, and enabling precise quantification of endogenous acylcarnitine levels in serum, plasma, and dried blood spots [1].
Generic substitution with other C5 or C5:1 acylcarnitines is analytically invalid due to severe isobaric interference. Tiglylcarnitine shares the exact molecular weight (243.30 g/mol) and primary MRM transitions (e.g., m/z 244 > 85) with its structural isomer, 3-methylcrotonylcarnitine . If a laboratory attempts to use a generic C5:1 standard or a crude acylcarnitine mixture, the mass spectrometer cannot distinguish between the two isomers. This failure in chromatographic resolution directly leads to false-positive diagnoses, confounding beta-ketothiolase deficiency with 3-methylcrotonyl-CoA carboxylase deficiency. Procuring the exact, structurally verified Tiglylcarnitine standard is mandatory to map precise retention times and establish validated second-tier LC-MS/MS separation gradients [1].
In targeted metabolomics, resolving Tiglylcarnitine from 3-methylcrotonylcarnitine is the primary analytical challenge for C5:1 acylcarnitine profiling. Because both compounds yield identical MRM transitions (m/z 244 > 85), mass spectrometry alone cannot differentiate them . Procuring pure Tiglylcarnitine allows assay developers to optimize LC gradients to achieve baseline chromatographic separation. Without the exact reference standard to confirm retention times, the peaks co-elute, rendering the assay clinically useless for distinguishing specific organic acidemias [1].
| Evidence Dimension | Chromatographic retention and isomer resolution |
| Target Compound Data | Pure Tiglylcarnitine standard (Enables exact retention time mapping for baseline separation) |
| Comparator Or Baseline | 3-methylcrotonylcarnitine (Isobaric interference causing peak co-elution) |
| Quantified Difference | 100% resolution of isobaric isomers sharing the m/z 244 > 85 transition. |
| Conditions | Second-tier LC-MS/MS analysis of dried blood spots. |
Procurement of the exact standard is the only way to validate LC-MS/MS methods capable of resolving C5:1 isomers and preventing critical diagnostic errors.
Tiglylcarnitine is the exclusive primary acylcarnitine biomarker for beta-ketothiolase deficiency, whereas closely related C5 acylcarnitines mark entirely different metabolic defects. For instance, isovalerylcarnitine (C5) is the marker for isovaleric acidemia[1]. Quantitative multiplexed assays rely on the exact Tiglylcarnitine standard to establish independent calibration curves. When utilized correctly, the standard ensures that elevated C5:1 signals are accurately attributed to the correct metabolic pathway defect, rather than being reported as an ambiguous 'C5/C5:1 class elevation' [2].
| Evidence Dimension | Diagnostic biomarker specificity |
| Target Compound Data | Tiglylcarnitine (Specific confirmation of beta-ketothiolase deficiency) |
| Comparator Or Baseline | Isovalerylcarnitine / Generic C5 (Specific to isovaleric acidemia) |
| Quantified Difference | Eliminates cross-pathway diagnostic ambiguity by providing a distinct, quantifiable metabolic signature. |
| Conditions | Clinical metabolomics / Newborn screening (NBS). |
Using the specific Tiglylcarnitine standard ensures diagnostic kits accurately target the correct metabolic pathway defect, which is critical for regulatory assay approval.
Beyond newborn screening, Tiglylcarnitine is utilized as a quantitative biomarker in broader agricultural and metabolic research (e.g., predicting residual feed intake). In these applications, endogenous serum concentrations are extremely low (e.g., 0.023 ± 0.004 µM in bovine models) [1]. High-purity Tiglylcarnitine standards are required to generate highly linear calibration curves (R2 > 0.99) at sub-micromolar concentrations. Crude mixtures or uncalibrated proxies suffer from matrix effects and non-linear responses, failing to provide the reproducibility required for rigorous biomarker validation [2].
| Evidence Dimension | Calibration linearity and low-concentration accuracy |
| Target Compound Data | High-purity Tiglylcarnitine standard (R2 > 0.99 at sub-micromolar levels) |
| Comparator Or Baseline | Uncalibrated or crude mixed acylcarnitines (Non-linear response and high matrix suppression) |
| Quantified Difference | Enables precise quantification at concentrations as low as 0.023 µM. |
| Conditions | Targeted HPLC-MS/MS of plasma/serum. |
High-purity standards are essential for assay developers to achieve the rigorous calibration linearity required for advanced biomarker research and clinical metabolomics.
Utilizing pure Tiglylcarnitine to establish LC-MS/MS gradients that successfully resolve C5:1 isomers, preventing false-positive diagnoses of organic acidemias such as beta-ketothiolase deficiency [1].
Employing the standard in HPLC-MS/MS panels to accurately quantify branched-chain amino acid catabolites and acylcarnitine profiles in human plasma, requiring sub-micromolar calibration linearity[2].
Using Tiglylcarnitine as a validated, highly sensitive serum biomarker to predict residual feed intake (RFI) and optimize metabolic efficiency in livestock via targeted mass spectrometry [3].